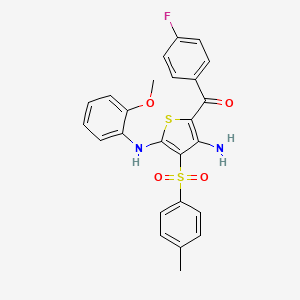

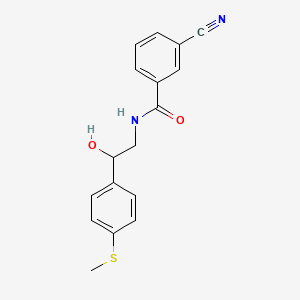

![molecular formula C22H16FN7O2 B2745740 2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1172042-37-3](/img/structure/B2745740.png)

2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also includes a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the pyrazole and pyrimidine rings suggests that it could participate in reactions typical of these heterocycles . The benzamide group could also undergo various reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A foundational aspect of research on this compound involves its synthesis and the formation of various derivatives. One study detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting methodologies for creating substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. This process involves reactions with primary and secondary amines, demonstrating the compound's versatility in synthesizing novel molecules with potential biological activities (Eleev et al., 2015).

Antiviral Activities

Another significant area of application is in antiviral research. Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza viruses. This study showcases the compound's utility in generating novel antiviral agents, particularly those effective against the H5N1 strain of the influenza virus, demonstrating its potential in addressing viral diseases (Hebishy et al., 2020).

Imaging Agent Development

Research into imaging agent development, particularly for positron emission tomography (PET), highlights another application. Fluoroethoxy and fluoropropoxy substituted derivatives synthesized for the study of peripheral benzodiazepine receptors indicate the compound's utility in neurodegenerative disease research. These derivatives have shown high in vitro affinity for peripheral benzodiazepine receptors, suggesting their potential as imaging agents for conditions such as Alzheimer's and Parkinson's diseases (Fookes et al., 2008).

Antitumor and Antimicrobial Applications

The compound and its derivatives have also been explored for their antitumor and antimicrobial applications. For instance, a study on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential of these derivatives in cancer therapy and inflammation control (Rahmouni et al., 2016). Another research focus is on the identification of potent inhibitors of phosphodiesterase 1, with a set of 3-aminopyrazolo[3,4-d]pyrimidinones designed and synthesized for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Eigenschaften

IUPAC Name |

2-fluoro-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)15-9-5-6-10-17(15)23)30(28-13)22-26-19-16(21(32)27-22)12-24-29(19)14-7-3-2-4-8-14/h2-12H,1H3,(H,25,31)(H,26,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUHXHPOWDYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

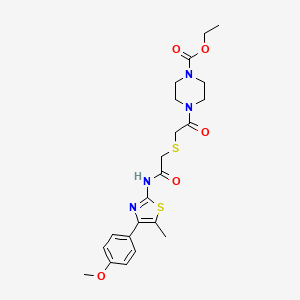

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)

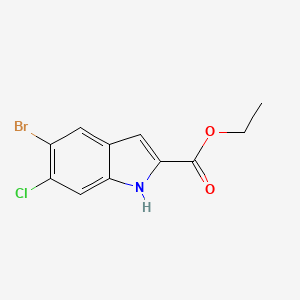

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)

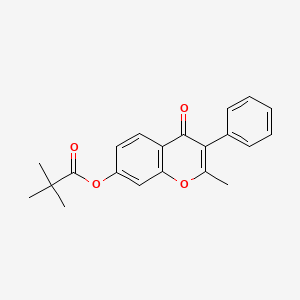

![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)

![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)

![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)

![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)